Methyltris(2-oleoylethyl)ammonium methyl sulphate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium . This nomenclature reflects its structural components:
- A methyl sulfate anion (CH₃OSO₃⁻).
- A cationic methyl-tris[(Z)-3-oxoicos-11-enyl]azanium core, comprising three oleoyl (C₁₈:1) chains attached to a central nitrogen atom.
The Z-configuration of the oleoyl chains indicates that the substituents on the double bond are on the same side, a critical detail for understanding the compound’s stereochemistry. The structural formula (Figure 1) can be represented using the SMILES notation :CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-].
The InChIKey identifier, OJTWOIVBODOQTJ-PZSMAEAQSA-M, uniquely encodes the compound’s stereochemical and structural features.
Molecular Formula and Weight Analysis
The molecular formula C₆₂H₁₁₇NO₇S is consistent across multiple sources, with a molecular weight of 1,020.66 g/mol . Table 2 breaks down the elemental composition.
Table 2: Elemental Composition
| Element | Quantity | Percent Contribution |
|---|---|---|
| Carbon | 62 | 73.25% |
| Hydrogen | 117 | 11.56% |
| Nitrogen | 1 | 1.37% |
| Oxygen | 7 | 11.01% |
| Sulfur | 1 | 3.14% |
The sulfate counterion contributes 96.06 g/mol to the total weight, while the cationic quaternary ammonium moiety accounts for the remainder. The compound’s topological polar surface area is 126 Ų, and it contains 54 rotatable bonds , indicating significant conformational flexibility.
The oleoyl chains (C₁₈:1) introduce unsaturation, influencing the compound’s solubility and interfacial activity. The Z-configuration of the double bond at the 9-position (octadec-9-enoic acid derivative) is critical for its chemical behavior.
Properties
CAS No. |
97338-10-8 |
|---|---|
Molecular Formula |
C62H117NO7S |
Molecular Weight |
1020.7 g/mol |
IUPAC Name |
methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium |
InChI |
InChI=1S/C61H114NO3.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h26-31H,5-25,32-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b29-26-,30-27-,31-28-; |
InChI Key |
OJTWOIVBODOQTJ-PZSMAEAQSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CC[N+](CCC(=O)CCCCCCC/C=C\CCCCCCCC)(CCC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCC=CCCCCCCCC)CCC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-oleoylethyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Mild to moderate temperatures (20-60°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity tertiary amines and alkylating agents.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyltris(2-oleoylethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, replacing the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine compounds.
Substitution Products: Quaternary ammonium salts with different alkyl or acyl groups.
Scientific Research Applications
Methyltris(2-oleoylethyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology:
Cell Culture: Utilized in the preparation of cell culture media to enhance cell growth and viability.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfection and sterilization processes.
Medicine:
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles and liposomes.
Therapeutics: Studied for its role in targeted drug delivery and controlled release formulations.
Industry:
Cosmetics: Used in the formulation of shampoos, conditioners, and lotions for its surfactant properties.
Textiles: Applied in textile processing as a softening and conditioning agent.
Mechanism of Action
The mechanism of action of Methyltris(2-oleoylethyl)ammonium methyl sulphate involves its interaction with biological membranes and proteins. The compound can:
Disrupt Membrane Integrity: By integrating into lipid bilayers, it disrupts membrane integrity, leading to cell lysis.
Protein Binding: Binds to proteins, altering their structure and function, which can inhibit microbial growth.
Molecular Targets and Pathways:
Lipid Bilayers: Targets cell membranes, causing increased permeability.
Proteins: Interacts with membrane-bound and intracellular proteins, affecting their activity.
Comparison with Similar Compounds
Key Observations:
Surfactant Type: this compound and other quaternary ammonium salts (e.g., benzalkonium chloride) are cationic, enabling interactions with negatively charged surfaces (e.g., hair, bacteria) .
Structural Variations :
- Fatty acid chain length and substituents (e.g., oleoyl vs. lauryl vs. hydroxyethyl) influence solubility, biodegradability, and application-specific performance. For example, ALS’s shorter lauryl chain enhances water solubility compared to the long oleoyl chains in this compound .
Safety Profiles :
- Cationic surfactants generally require careful handling due to irritancy, though specific toxicological data for this compound is absent in the evidence.
Research Findings and Industrial Relevance
Biodegradability: Anionic surfactants like ALS are noted for moderate biodegradability but may persist in aquatic environments . No data exists for this compound, though its long alkyl chains could hinder degradation.
Reactivity: highlights that ammonium ions react with sulphuric acid and methanol under non-acidic conditions to form methyl esters or ammonium sulphate. This underscores the importance of pH control in synthesizing quaternary ammonium surfactants .
Biological Activity
Overview of Methyltris(2-oleoylethyl)ammonium Methyl Sulphate
This compound is a cationic surfactant that belongs to the class of quaternary ammonium compounds. These compounds are widely studied for their antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.
Antimicrobial Properties
Quaternary ammonium compounds (QACs), including this compound, are known for their effective antimicrobial activity against a variety of pathogens. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell lysis and death.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective at low concentrations | |
| Escherichia coli | Moderate activity observed | |
| Candida albicans | Significant antifungal effects |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound exhibits dose-dependent cytotoxicity, which is a characteristic feature of many surfactants.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 25 | |
| HepG2 | 30 | |
| A549 | 20 |
The mechanism by which this compound exerts its biological activity primarily involves:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to disruption and increased permeability.
- Protein Denaturation : The surfactant may induce conformational changes in membrane proteins, affecting cellular functions.
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential use in clinical settings as a disinfectant or antiseptic agent.
- Cytotoxicity Assessment in Cancer Research : In vitro studies conducted on various cancer cell lines indicated that the compound could selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This suggests potential applications in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
